6-Methylnonan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylnonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPOMZKAGSTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Methylnonan 2 One
Established Laboratory Synthesis Routes
Established laboratory methods for the synthesis of ketones are broadly categorized into precursor-based approaches and functional group interconversions. These methods are well-documented and provide reliable pathways to a wide range of ketones, including 6-methylnonan-2-one.
Functional Group Interconversion in Ketone Synthesis
Functional group interconversion represents a powerful strategy in organic synthesis, allowing for the transformation of one functional group into another. The most direct and common functional group interconversion for the synthesis of a ketone is the oxidation of a secondary alcohol. osti.gov
For the synthesis of this compound, the corresponding secondary alcohol, 6-methylnonan-2-ol, would be the immediate precursor. This alcohol can be prepared through various methods, including the Grignard reaction between 5-methylheptanal and methylmagnesium bromide. Once 6-methylnonan-2-ol is obtained, it can be oxidized to this compound. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants.
Common chromium-based reagents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (chromic acid in acetone). acs.org These reagents are effective but can be toxic and produce hazardous waste. Milder and more environmentally benign alternatives include Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and the Dess-Martin periodinane oxidation. These methods often provide high yields and are compatible with a wider range of functional groups.
| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Mild, selective for primary alcohols to aldehydes | Toxicity of chromium | 85-95 |
| Swern Oxidation | (COCl)2, DMSO, Et3N, -78 °C to rt | High yields, avoids heavy metals | Requires low temperatures, foul-smelling byproducts | 90-98 |
| Dess-Martin Periodinane | CH2Cl2, room temperature | Mild, neutral conditions, high yields | Reagent can be explosive under certain conditions | 90-95 |
Novel Synthetic Methodologies
While established methods provide reliable access to racemic this compound, recent advancements in synthetic chemistry have focused on the development of stereoselective and catalytic approaches to access enantiomerically enriched ketones.
Stereoselective and Enantioselective Synthesis Efforts
The synthesis of a single enantiomer of this compound, which possesses a chiral center at the C6 position, requires the use of stereoselective or enantioselective synthetic methods. Such methods are crucial in the synthesis of bioactive molecules where only one enantiomer exhibits the desired activity.
One approach involves the use of a chiral auxiliary. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary can be removed. For example, a chiral imine derived from a suitable ketone and a chiral amine could undergo diastereoselective alkylation to introduce the methyl group at the C6 position with high stereocontrol. Subsequent hydrolysis would then furnish the chiral ketone.
Alternatively, asymmetric alkylation of a pre-formed enolate or enamine of a suitable precursor ketone using a chiral phase-transfer catalyst or a chiral ligand-metal complex can also lead to the enantioselective formation of the product. nih.gov The development of organocatalysis has also provided powerful tools for the asymmetric α-alkylation of ketones. acs.org
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate chirality. The development of catalytic asymmetric methods for the synthesis of chiral aliphatic ketones is an active area of research. nih.gov
One potential catalytic route to enantiomerically enriched this compound could involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as 6-methylnon-5-en-2-one. The use of a chiral transition metal catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand, could facilitate the enantioselective reduction of the double bond to introduce the chiral center at C6. researchgate.net
Another catalytic strategy could be the enantioselective conjugate addition of a methyl group to an α,β-unsaturated ketone precursor. For instance, the reaction of non-2-en-2-one with a methylating agent in the presence of a chiral copper catalyst could potentially introduce the methyl group at the C6 position stereoselectively.
Derivatization Reactions in Synthetic Applications
Derivatization of ketones is often performed for analytical purposes, such as to enhance their detection in chromatographic methods. However, these derivatization reactions also represent synthetic transformations that can be used for purification, characterization, or as a protecting group strategy in a multi-step synthesis.
A common derivatization reaction for ketones is the formation of oximes or hydrazones. For example, this compound can react with hydroxylamine (B1172632) to form an oxime, or with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to yield a 2,4-dinitrophenylhydrazone. researchgate.net These derivatives are often crystalline solids with sharp melting points, which can facilitate purification and characterization.
Another useful derivatization is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com The resulting PFBHA-oxime is highly sensitive to electron capture detection in gas chromatography. While primarily an analytical technique, the formation of this derivative is a chemical transformation that can be used to isolate and quantify the ketone from complex mixtures.
These derivatization reactions can also be employed as a protecting group strategy. The ketone can be converted to a less reactive derivative, such as a ketal, to protect it from undesired reactions while other functional groups in the molecule are being manipulated. The ketal can then be readily hydrolyzed back to the ketone under acidic conditions.
| Derivative | Reagent | Reaction Type | Application |
|---|---|---|---|
| Oxime | Hydroxylamine (NH2OH) | Condensation | Purification, Characterization |
| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (DNPH) | Condensation | Purification, Characterization, Detection |
| PFBHA-Oxime | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Condensation | Trace analysis, Quantification |
| Ketal | Diol (e.g., ethylene glycol) | Acetal Formation | Protection of the ketone functional group |
Chemical Transformations of the Ketone Functionality
The ketone functional group in this compound is a site of versatile reactivity, allowing for a variety of chemical transformations. These reactions are fundamental in organic synthesis for the creation of more complex molecules. Key transformations include reduction to a secondary alcohol and conversion to an alkene via the Wittig reaction.
One of the most common transformations of a ketone is its reduction to the corresponding secondary alcohol. In the case of this compound, this reaction yields 6-methylnonan-2-ol. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most frequently employed. These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol.
Another significant transformation is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. For this compound, reaction with a Wittig reagent such as methylenetriphenylphosphorane (Ph₃P=CH₂) would result in the formation of 2,6-dimethylnon-1-ene. The Wittig reaction is a powerful tool for the synthesis of alkenes with a defined structure.
Below is a table summarizing these key transformations:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ | 6-Methylnonan-2-ol | Reduction |
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,6-Dimethylnon-1-ene | Wittig Reaction |
Synthesis of Analogs and Related Compounds
The synthetic methodologies established for this compound can be adapted to produce a variety of structural analogs and related compounds. By modifying the starting materials in the synthetic routes, it is possible to introduce variations in the carbon skeleton, such as altering the chain length, the position of the methyl group, or introducing other functional groups.
For instance, employing the Grignard synthesis approach, different Grignard reagents can be reacted with an appropriate nitrile or acyl chloride to generate analogs. The use of a Grignard reagent with a different alkyl chain length would result in a ketone with a correspondingly modified chain. Similarly, starting with a different branched alkyl halide to form the Grignard reagent would allow for the introduction of branching at different positions on the nonan-2-one backbone.
The oxidation of a secondary alcohol is another flexible method for synthesizing analogs. A variety of substituted nonan-2-ols can be prepared through Grignard reactions between an appropriate aldehyde and a Grignard reagent. Subsequent oxidation of these secondary alcohols would then yield the desired ketone analogs.
The following table provides examples of potential analogs of this compound and the corresponding starting materials that could be used in their synthesis, based on the Grignard reaction with a nitrile.
| Target Analog | Required Grignard Reagent | Required Nitrile |
| 7-Methylnonan-2-one | 1,5-Dimethylhexylmagnesium bromide | Acetonitrile |
| 6-Ethylnonan-2-one | 1-Ethylheptylmagnesium bromide | Acetonitrile |
| 6-Methyldecan-2-one | 1,5-Dimethylheptylmagnesium bromide | Acetonitrile |
Advanced Analytical Characterization of 6 Methylnonan 2 One
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 6-Methylnonan-2-one (C₁₀H₂₀O), both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, quantity, and connectivity of hydrogen atoms. Key signals have been noted at δ 2.38 (t, J=7.2 Hz, 2H, COCH₂) and δ 1.25–1.35 (m, 10H, aliphatic CH₂). vulcanchem.com A detailed predicted spectrum would resolve the signals for each unique proton environment. The methyl ketone singlet (H1) would appear around δ 2.1 ppm. The protons on C3, adjacent to the carbonyl, would be a triplet around δ 2.4 ppm. The other methylene (B1212753) and methine protons would produce complex multiplets in the δ 1.1-1.6 ppm range, while the two terminal methyl groups (H9 and the C6-methyl) would appear as a triplet and a doublet, respectively, around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals are expected. The most deshielded signal corresponds to the carbonyl carbon (C2), predicted to be well above 200 ppm. The carbons adjacent to the carbonyl (C1 and C3) would appear around 30-45 ppm. The remaining aliphatic carbons, including the branched methine carbon (C6), would resonate in the 14-40 ppm range.
Table 1: Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |
| ~2.1 (s, 3H) | H-1 (CH₃CO) | ~209.0 |
| ~2.4 (t, 2H) | H-3 (-CH₂CO) | ~43.5 |
| ~1.5 (m, 2H) | H-4 | ~29.8 |
| ~1.2-1.4 (m, 3H) | H-5, H-6 | ~39.0 |
| ~1.1 (m, 2H) | H-7 | ~36.5 |
| ~1.3 (m, 2H) | H-8 | ~34.0 |
| ~0.9 (t, 3H) | H-9 | ~29.5 |
| ~0.9 (d, 3H) | H-10 (C6-CH₃) | ~22.8 |
| ~19.5 | ||
| ~14.0 |
Note: Predicted values are based on standard chemical shift increments and may vary from experimental results. The partial ¹H NMR data is from an existing source. vulcanchem.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (MW: 156.27 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 156. Upon electron ionization, the molecule undergoes characteristic fragmentation. The primary cleavage pathways for aliphatic ketones are α-cleavage and McLafferty rearrangement. libretexts.orgchemguide.co.uk
α-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. Cleavage between C2 and C3 yields a stable acylium ion [CH₃CO]⁺ at m/z 43 , which is typically the base peak. Cleavage on the other side of the carbonyl group results in the loss of a methyl radical to give a fragment at m/z 141 .
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. This process results in the formation of a neutral alkene and a characteristic radical cation at m/z 58 .
Advanced techniques like ion mobility spectrometry provide further characterization through Collision Cross-Section (CCS) values, which are related to the ion's size and shape. vulcanchem.com
Table 2: Key Mass Spectrometry Fragments and CCS Data for this compound
| Technique | m/z (Mass-to-Charge Ratio) | Assignment/Description | Source |
| Electron Ionization (EI-MS) | 156 | Molecular Ion [M]⁺• | |
| 141 | [M - CH₃]⁺ (α-cleavage) | ||
| 113 | [M - CH₃CO]⁺ (α-cleavage) | ||
| 58 | McLafferty rearrangement product | ||
| 43 | [CH₃CO]⁺ (Base Peak, α-cleavage) | ||
| Ion Mobility (Predicted) | 157.15869 | [M+H]⁺ Adduct | vulcanchem.com |
| 179.14063 | [M+Na]⁺ Adduct | vulcanchem.com | |
| 174.18523 | [M+NH₄]⁺ Adduct | vulcanchem.com | |
| 155.14413 | [M-H]⁻ Adduct | vulcanchem.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic ketone structure. A characteristic and strong absorption band is observed at approximately 1715 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration in an open-chain ketone. vulcanchem.comrsc.org Other significant absorptions include the C-H stretching vibrations of the methyl and methylene groups in the 2850-2960 cm⁻¹ region and C-H bending vibrations between 1375 cm⁻¹ and 1465 cm⁻¹.
Table 3: Principal Vibrational Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Mode | Spectroscopy | Intensity |
| 2850 - 2960 | C-H Stretch (Alkyl) | IR / Raman | Strong |
| ~1715 | C=O Stretch (Ketone) | IR | Strong |
| ~1715 | C=O Stretch (Ketone) | Raman | Medium-Weak |
| 1375 - 1465 | C-H Bend (Alkyl) | IR | Medium |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. Due to its volatility and thermal stability, gas chromatography is the most common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification and quantification of volatile compounds like this compound. This compound serves as an important reference standard in GC-MS for identifying branched ketones in complex matrices such as environmental and biological samples. vulcanchem.com
The retention of the compound is often expressed as a Kovats Retention Index (RI), which normalizes retention times relative to n-alkane standards. For a non-polar stationary phase like DB-5 (or equivalent 5% phenyl-polysiloxane), the retention index provides a consistent identifier.
Table 4: Representative GC-MS Method for this compound Analysis
| Parameter | Condition | Source/Reference |
| GC System | Agilent HP 5973 or similar | metrohm.com |
| Column | Zebron ZB-5, DB-5, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) | metrohm.comresearchgate.net |
| Carrier Gas | Helium, constant flow (~1.0 mL/min) | metrohm.com |
| Oven Program | 40°C (2 min hold), ramp at 15°C/min to 300°C | Based on metrohm.com |
| Injector | 275°C, Split mode (e.g., 1:10) | metrohm.com |
| MS Detector | Electron Ionization (EI) at 70 eV, Scan range 35-550 m/z | sigmaaldrich.com |
| Kovats Index (RI) | ~1225 (Estimated on a standard non-polar DB-5 column) | Based on researchgate.netnih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies
While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) can also be adapted for the analysis of ketones. For a non-polar compound like this compound that lacks a strong UV chromophore, method development requires careful selection of the column and detector.
A reverse-phase (RP-HPLC) method would be most suitable. Detection can be challenging; the carbonyl group has a weak n→π* electronic transition that allows for detection at low UV wavelengths (around 200 nm). acs.org For more sensitive quantification, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be employed.
Table 5: Plausible HPLC Method for this compound
| Parameter | Condition | Source/Reference |
| HPLC System | Standard HPLC with UV or ELSD/CAD detector | |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | scispace.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (ACN) and Water | acs.orgunodc.org |
| Flow Rate | 1.0 mL/min | scispace.com |
| Detection | UV at 200 nm or ELSD/CAD | acs.org |
| Injection Volume | 20 µL | scispace.com |
Specialized Sample Preparation and Derivatization for Analysis
Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more suitable for a given analytical method. research-solution.com For gas chromatography (GC), this often means increasing the volatility and thermal stability of the analyte. obrnutafaza.hr The primary methods for derivatizing ketones like this compound include silylation, alkylation, acylation, and the formation of hydrazine (B178648) and oxime derivatives. research-solution.com
Silylation is a widely used derivatization technique in GC analysis where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr This process reduces the polarity of the compound, decreases hydrogen bonding, and thereby increases its volatility and thermal stability. gcms.czchemcoplus.co.jp For ketones, silylation typically targets the enolizable form of the molecule.
A variety of silylation reagents are available, each with different reactivities. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov For instance, BSTFA fortified with 1-10% TMCS is a potent combination used for analytes that are otherwise difficult to silylate. thermofisher.com MSTFA is noted for producing highly volatile derivatives, which is advantageous in trace analysis. obrnutafaza.hr The resulting trimethylsilyl ethers are significantly more stable than the parent compounds, facilitating more reliable chromatographic analysis. gcms.cz
| Silylation Reagent | Common Abbreviation | Typical Application/Properties | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General purpose, effective for many functional groups including enolizable ketones. Often used with a catalyst. | Highly reactive, byproducts are volatile. gcms.cz |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of a wide range of compounds, including ketones. | Produces the most volatile TMS derivatives. obrnutafaza.hr |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms t-butyldimethylsilyl (t-BDMS) derivatives. | Derivatives are about 10,000 times more stable to hydrolysis than TMS ethers, beneficial for GC-MS analysis due to characteristic fragmentation patterns. obrnutafaza.hrchemcoplus.co.jp |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to increase their reactivity. | Enhances the silylating potential of other reagents. gcms.cz |
| Hexamethyldisilazane | HMDS | A weaker TMS donor, sometimes used for specific applications. | Can be used for silylating certain compounds. obrnutafaza.hr |
This table summarizes common silylation reagents and their general applications in the context of derivatizing active hydrogen-containing compounds like the enol form of ketones for GC analysis.
Alkylation and acylation are alternative derivatization strategies that can be applied to ketones. research-solution.com Alkylation involves the introduction of an alkyl group, which can be achieved through various reactions. chemistrysteps.com For ketones, alkylation often proceeds via an enolate intermediate, which is a powerful nucleophile. chemistrysteps.comlibretexts.org This enolate can then react with an alkyl halide in an SN2 reaction, effectively replacing an alpha-hydrogen with an alkyl group. libretexts.org The choice of base and reaction conditions can influence which alpha-hydrogen is replaced in unsymmetrical ketones, allowing for regioselective synthesis. chemistrysteps.comlibretexts.org
Acylation involves the introduction of an acyl group. Similar to alkylation, it can proceed through an enamine intermediate formed from the ketone. pearson.comyoutube.com The enamine then acts as the nucleophile, attacking an acyl halide. youtube.com These derivatization methods can improve chromatographic properties and provide structural information during mass spectrometric analysis.
| Strategy | General Principle | Reagents/Intermediates | Key Considerations |
| Alkylation | Replacement of an α-hydrogen with an alkyl group. | Enolate intermediate, Alkyl Halides (e.g., methyl iodide), Strong bases (e.g., LDA). chemistrysteps.comlibretexts.org | The reaction is essentially an SN2 reaction and works best with primary alkyl halides. chemistrysteps.comlibretexts.org The choice of base can control regioselectivity in unsymmetrical ketones. libretexts.org |
| Acylation | Introduction of an acyl group to the α-carbon. | Enamine intermediate, Acid Chlorides. pearson.comyoutube.com | The reaction involves the formation of an enamine from the ketone and a secondary amine, which then attacks the acylating agent. youtube.com |
This table outlines the basic principles and common reagents for the alkylation and acylation of ketones.
Ketones readily react with hydrazine and its derivatives to form hydrazones, and with hydroxylamine (B1172632) derivatives to form oximes. thermofisher.comwikipedia.org These reactions involve the replacement of the carbonyl oxygen with a =N-NHR or =N-OR group, respectively. wikipedia.org The formation of these derivatives is a robust method for identifying and quantifying aldehydes and ketones. byjus.com
For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyl compounds to produce brightly colored dinitrophenylhydrazone precipitates, which have sharp melting points that can be used for identification. byjus.com For chromatographic analysis, reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to form stable oxime derivatives that are highly sensitive to electron capture detection (ECD) in GC. research-solution.comresearchgate.net Oximes are generally considered to be more hydrolytically stable than hydrazones. thermofisher.com
| Derivative Type | Reagent Class | Example Reagent | Application Notes |
| Hydrazone | Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) byjus.com | Forms stable, often colored, derivatives. Used for qualitative and quantitative analysis of ketones. wikipedia.orgbyjus.com |
| Oxime | Hydroxylamines | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) researchgate.net | Forms stable oximes, enhances detectability by GC-ECD. research-solution.com Oximes are generally more stable than hydrazones. thermofisher.com |
| Oxime | Hydroxylamines | Methoxyamine hydrochloride | Often used in metabolomics to stabilize the open-chain form of reducing sugars and other ketones before silylation. researchgate.net |
This table summarizes the formation of hydrazine and oxime derivatives for the analysis of ketones.
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex samples, such as environmental or biological matrices, often requires the high separation power and detection sensitivity provided by hyphenated analytical techniques. nih.gov These techniques combine a separation method, like gas or liquid chromatography, with a detection method, typically mass spectrometry. numberanalytics.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity and is particularly effective for analyzing compounds in complex biological samples. creative-proteomics.comnih.gov However, for volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a more common and powerful tool. nih.gov
A significant advancement in GC is comprehensive two-dimensional gas chromatography (GCxGC). researchgate.net In GCxGC, the effluent from a primary GC column is passed through a second, shorter column with a different stationary phase. researchgate.net This two-dimensional separation provides a much higher peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation of co-eluting compounds in complex mixtures like petroleum distillates or environmental samples. researchgate.netresearchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition, GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile and semi-volatile mixtures. gcms.czgcms.cz This technique has been successfully applied to analyze thousands of different compounds in petroleum products and for the detection of endocrine-disrupting compounds in water samples. gcms.czacs.org The structured nature of GCxGC chromatograms, where compounds of a similar class elute in specific regions, aids in the identification and quantification of analytes within a complex matrix. gcms.cz
| Technique | Principle | Application to this compound Analysis |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govcreative-proteomics.com | Suitable for analyzing this compound, especially after derivatization to improve its ionization efficiency and retention on reversed-phase columns. Effective for complex biological matrices. creative-proteomics.comnih.gov |
| GC-MS | Separates volatile compounds using gas chromatography and identifies them based on their mass-to-charge ratio and fragmentation pattern. numberanalytics.com | The primary technique for analyzing volatile ketones like this compound. Derivatization can enhance performance. |
| GCxGC-TOFMS | Provides enhanced separation by using two different GC columns. The high acquisition speed of TOFMS is necessary to capture the very narrow peaks produced. gcms.cz | Offers superior resolution for analyzing this compound in highly complex matrices (e.g., crude oil, environmental samples), resolving it from potential interferences. researchgate.netacs.org |
This table describes advanced hyphenated techniques applicable to the analysis of this compound in complex samples.
Occurrence and Biosynthetic Pathways of Branched Chain Methylketones in Natural Systems
Natural Presence of Branched-Chain Ketones in Biological Matrices
Branched-chain ketones have been identified across different domains of life, from plants and microbes to insects. Their presence as volatile organic compounds (VOCs) or semiochemicals underscores their importance in intra- and inter-species communication and defense.
The metabolomes of various plants contain branched-chain ketones, which often contribute to the plant's defense mechanisms. For instance, the glandular trichomes of tomato species are known to produce insecticidal methyl ketones. scispace.com While straight-chain methyl ketones like 2-tridecanone (B165437) are well-documented in tomato leaves for their role in resisting insect pests, the presence of branched variants is also noted in plant biochemistry. gerli.com For example, 6-methylheptan-2-one (B42224) has been reported in organisms including Aloe africana and the aquatic plant Ceratophyllum demersum. nih.gov In some herbs and vegetables, branched-chain ketones such as 3-methyl-2,4-nonanedione have been identified as products of photooxidative degradation. researchgate.net The study of aneuploidy wheat lines has also revealed genes associated with variations in branched-chain amino acids, the precursors to these ketones. mdpi.com
Microorganisms, including bacteria and fungi, are significant producers of volatile organic compounds, among which are branched-chain ketones. The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria has been shown to emit over 50 different volatile compounds, with a majority being ketones and methylketones. beilstein-journals.org The dominant compound identified in its emission profile was 10-methylundecan-2-one. beilstein-journals.org In dairy products like cheese, methyl ketones are formed through the metabolic activity of fungi, which utilize the β-oxidation of free fatty acids from milk triglycerides. massey.ac.nz Engineered microbes, such as Escherichia coli and Pseudomonas putida, have also been developed for the specific production of medium-chain methyl ketones. biorxiv.orgresearchgate.netbohrium.com
Insects widely utilize branched-chain ketones as semiochemicals—chemical signals that mediate interactions. eg.net These compounds function as pheromones (for intraspecific communication) and allomones (for interspecific defense). eg.netrsc.org A diverse range of volatile methyl-branched ketones with chain lengths from C6 to C18 have been identified in several insect orders. rsc.org For example, ants can secrete 4-methyl-3-ketones and 6-methyl-3-ketones as alarm pheromones. rsc.orgoup.com In some species of moths and stink bugs, C14 to C18 methyl-branched 2-ketones serve as sex pheromones. rsc.org Similarly, 8-methyl-2-nonanone has been identified as a pheromone released by female spiders of the Agnelidae family. gerli.com These ketones are often derived from modifications of fatty acid backbones, incorporating branched fatty acids or amino acids to create a diversity of chemical structures for specific signaling. slu.se
| Branched-Chain Ketone | Biological Matrix | Source Organism/System | Reference |
|---|---|---|---|
| 6-Methylheptan-2-one | Plant Metabolome | Aloe africana, Ceratophyllum demersum | nih.gov |
| 10-Methylundecan-2-one | Microbial VOC Profile | Xanthomonas campestris | beilstein-journals.org |
| 4-Methyl-3-heptanone | Insect Semiochemical | Myrmicine Ants | oup.com |
| 8-Methyl-2-nonanone | Insect Semiochemical | Agnelidae Spiders | gerli.com |
| 6,10,13-trimethyl-2-ketone (Pallantione) | Insect Semiochemical | Stink Bug (Pallantia macunaima) | rsc.org |
Proposed Biosynthetic Mechanisms for Branched-Chain Ketones
The biosynthesis of branched-chain ketones is intricately linked to primary metabolic pathways, particularly fatty acid and amino acid metabolism. Insects, microbes, and plants appear to have evolved specialized enzymes that divert intermediates from these core pathways to produce specific ketone structures. nih.gov
The carbon skeletons of branched-chain ketones are primarily derived from two main sources: fatty acids and branched-chain amino acids (BCAAs). slu.senih.gov Fatty acids serve as the precursors for the main carbon chain. researchgate.net The biosynthesis starts with precursors like acetyl-CoA and malonyl-CoA, which are elongated by fatty acid synthases. biorxiv.orgnih.gov
The methyl branches are often introduced through the incorporation of methylmalonyl-CoA, which can be derived from the catabolism of BCAAs such as valine, isoleucine, and methionine, or from succinate. researchgate.netpsu.edu For example, the biosynthesis of methyl-branched hydrocarbons in the German cockroach utilizes propionate (B1217596) (converted to methylmalonyl-CoA) as the immediate source for the methyl branch unit. psu.edu These BCAAs are first converted into their corresponding branched-chain α-keto acids (BCKAs). nih.gov These BCKAs or their derivatives can then act as primers for fatty acid synthesis, leading to a branched fatty acyl-CoA.
β-Oxidation Pathway Enzymes: The initial steps often mirror the fatty acid β-oxidation cycle. Key enzymes include acyl-CoA dehydrogenase (FadE) and an oxidoreductase/hydratase (FadB), which generate β-ketoacyl-CoA thioesters. researchgate.net
Thioesterases: A crucial step is the hydrolysis of the β-ketoacyl-CoA thioester to release a free β-keto acid. Specific thioesterases, such as FadM in E. coli, are effective at this conversion. biorxiv.orgresearchgate.netresearchgate.net
Decarboxylation: The resulting β-keto acids are often unstable and can undergo spontaneous decarboxylation to yield the final methyl ketone and CO2. massey.ac.nzbiorxiv.org In some systems, this step may be enzymatically catalyzed.
For ketones derived from BCAA metabolism, the initial enzymes are branched-chain aminotransferases (BCATs), which convert the BCAA to a branched-chain α-keto acid (BCKA). nih.govfrontiersin.org This is followed by the action of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of the BCKA. frontiersin.orgmdpi.com These resulting branched acyl-CoA units can then enter the fatty acid synthesis pathway to be elongated and subsequently converted to ketones.
| Enzyme/Enzyme Complex | Function in Ketone Biosynthesis | Reference |
|---|---|---|
| Fatty Acid Synthase (FAS) | Elongates the carbon chain using precursors like acetyl-CoA and malonyl-CoA. | researchgate.net |
| Acyl-CoA Dehydrogenase (FadE) | Part of the β-oxidation pathway that helps form the β-ketoacyl-CoA intermediate. | researchgate.net |
| Acyl-CoA Thioesterase (e.g., FadM) | Hydrolyzes β-ketoacyl-CoA to a β-keto acid, the direct precursor to the methyl ketone. | biorxiv.orgnih.govresearchgate.net |
| Branched-Chain Aminotransferase (BCAT) | Catalyzes the reversible transamination of BCAAs to form branched-chain α-keto acids (BCKAs). | researchgate.netnih.govfrontiersin.org |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Catalyzes the irreversible oxidative decarboxylation of BCKAs, providing branched starter units for fatty acid synthesis. | researchgate.netnih.govmdpi.com |
Computational and Theoretical Investigations of 6 Methylnonan 2 One
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For aliphatic ketones like 6-Methylnonan-2-one, DFT calculations can predict various molecular properties, including optimized geometry, charge distribution, and vibrational frequencies.
Studies on similar aliphatic ketones have shown that the conformational flexibility of the alkyl chain plays a significant role in the accessibility and reactivity of the carbonyl group. mdpi.com In this compound, the presence of a methyl branch at the 6-position introduces steric hindrance that can influence the approach of reactants to the carbonyl oxygen and carbon. Theoretical calculations on related ketones have demonstrated that the substitution pattern affects the strength of intermolecular interactions, such as hydrogen bonding with solvent molecules like water. mdpi.com
The reactivity of the ketone can be further understood by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For ketones, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is centered on the π* antibonding orbital of the carbonyl group. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Theoretical studies on the oxidation of ketones have utilized computational methods to determine the transition state energies for reactions, revealing how substituents influence the reaction pathways. researchgate.net For this compound, such calculations would be invaluable in predicting its behavior in various chemical environments.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
This table is generated based on data from publicly available chemical databases and may not be experimentally verified.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| This compound | C10H20O | 156.27 | 3.2 |
| 2-Nonanone | C9H18O | 142.24 | 2.9 |
| 2-Decanone | C10H20O | 156.27 | 3.4 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions with the surrounding environment. mdpi.com For a compound like this compound, which has been identified in the context of insect chemical communication, understanding its interaction with biological membranes is of particular interest. mdpi.com
MD simulations of ketones within lipid bilayers have shown that these molecules tend to position themselves near the lipid headgroups, with the polar carbonyl group oriented towards the aqueous phase and the nonpolar alkyl chain embedded within the hydrophobic core of the membrane. iastate.edumdpi.com The branching at the 6-position in this compound would likely influence its specific orientation and dynamics within the membrane, potentially affecting membrane fluidity and the function of embedded proteins, such as receptors. iastate.edu
Simulations can also elucidate the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the ketone and lipid molecules. rug.nl The accessibility of the carbonyl group, which is influenced by the alkyl chain's conformation, is a determining factor for these intermolecular interactions. mdpi.com In the context of pheromonal activity, MD simulations could model the binding of this compound to pheromone-binding proteins (PBPs) within the insect's olfactory system, providing insights into the structural basis for its recognition. researchgate.net The interaction of the ketone with water molecules, as studied by spectroscopic and theoretical methods for other aliphatic ketones, is also crucial for understanding its solubility and transport in aqueous environments. mdpi.com
Structure-Activity Relationship (SAR) Modeling (Non-Human Context)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. biorxiv.org In a non-human context, aliphatic ketones have been studied for their insecticidal and repellent properties. mdpi.com
Research on the fumigant toxicity of n-aliphatic methyl ketones against the red imported fire ant (Solenopsis invicta) has provided valuable SAR data. These studies have shown that the insecticidal activity is dependent on the length of the alkyl chain.
Table 2: Fumigant Toxicity of Aliphatic Methyl Ketones against Solenopsis invicta
Data sourced from a study on the structure-mortality of n-aliphatic methyl ketones. mdpi.com
| Compound | LC50 (μg/cm³) |
|---|---|
| Heptanone | 4.27 |
| Octanone | 5.11 |
| Nonanone | 5.26 |
Similarly, the repellent activity of long-chain aliphatic methyl ketones against the malaria mosquito, Anopheles gambiae s.s., has been investigated. The study revealed that repellency is dose-dependent and influenced by the number of carbon atoms, with compounds having an odd number of carbons showing higher efficacy in some cases.
QSAR models for mosquito repellents often incorporate physicochemical descriptors like the octanol-water partition coefficient (logP), as well as topological and electronic parameters. mdpi.comiastate.edu For a molecule like this compound, its specific branching pattern would influence these descriptors and thus its predicted activity. The development of such models can guide the design of new, more effective insect repellents. researchgate.net For instance, QSAR studies on terpenoid ketones have identified electronic descriptors, such as Pi energy, as being correlated with antifungal activity. mdpi.com These approaches highlight the importance of understanding the molecular properties to predict biological function in non-human systems.
Future Research Directions and Applications in Specialized Fields
Advancements in Green Synthesis Technologies
The conventional chemical synthesis of insect pheromones, including 6-Methylnonan-2-one, is often a costly and environmentally taxing process. Future research is increasingly directed towards "green" synthesis technologies that are more sustainable and economically viable. These approaches aim to minimize waste, reduce the use of hazardous substances, and utilize renewable resources.
One of the most promising avenues is the use of biocatalysis , where enzymes or whole microbial cells are used to perform specific chemical transformations. This can lead to higher yields and greater stereoselectivity, which is crucial for the biological activity of many pheromones. Another approach gaining traction is plant-based production , where plants are genetically engineered to produce pheromone precursors in their seed oil. unl.edu This method has the potential to significantly slash production costs by leveraging natural biosynthetic pathways. unl.edu
Yeast fermentation is also emerging as a powerful platform for producing insect pheromones. By introducing the relevant biosynthetic genes into yeast, it can be engineered to mass-produce specific pheromone components at a competitive cost compared to traditional chemical synthesis.
Table 1: Comparison of Synthesis Methods for Insect Pheromones
| Method | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, scalable | Costly, environmentally impactful, may produce inactive isomers | Current primary method of production. |
| Biocatalysis | High specificity, milder reaction conditions, environmentally friendly | Enzyme stability and cost can be challenging | High potential for producing the correct stereoisomer of this compound. |
| Plant-Based Production | Low-cost raw materials, sustainable | Long development and cultivation times | Could revolutionize large-scale, affordable production. |
| Yeast Fermentation | Scalable, cost-competitive with chemical synthesis, uses renewable feedstocks | Requires significant initial investment in genetic engineering and process optimization | A promising future direction for sustainable production. |
Development of Highly Sensitive Analytical Techniques
The effectiveness of semiochemicals like this compound often depends on their presence in trace amounts. Therefore, the development of highly sensitive and specific analytical techniques is crucial for their detection and quantification in various environmental and biological matrices.
Future research in this area is focused on enhancing the capabilities of existing technologies and developing novel methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses for semiochemical analysis, and advancements are being made to improve their sensitivity and resolution. peerj.comElectroantennography (EAG) , which measures the electrical response of an insect's antenna to a chemical stimulus, is a highly specific and sensitive technique used to identify biologically active compounds. zjnyxb.cn
Newer techniques such as surface-enhanced Raman scattering (SERS) immunoassay are also being explored for their potential in providing highly sensitive and specific detection of trace chemicals. Furthermore, the development of portable and field-deployable analytical devices is a key research goal, which would allow for real-time monitoring of pheromone concentrations in agricultural or ecological settings.
Table 2: Advanced Analytical Techniques for Semiochemicals
| Technique | Principle | Advantages | Application for this compound |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. peerj.com | High sensitivity, good for identifying unknown compounds. peerj.com | Standard method for identification and quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. peerj.com | Suitable for less volatile or thermally unstable compounds. | Useful for analyzing derivatives or metabolites. |
| Electroantennography (EAG) | Measures the electrical response of an insect antenna to an odor. zjnyxb.cn | Extremely sensitive and biologically relevant. | Confirms the biological activity of synthesized or extracted this compound. |
| Surface-Enhanced Raman Scattering (SERS) Immunoassay | Uses antibody-labeled nanoparticles to detect a target molecule through enhanced Raman signals. | High sensitivity with a detection limit in the pg/mL range. | Potential for ultra-sensitive detection in complex samples. |
Exploration of Novel Biocatalytic Pathways
The exploration of novel biocatalytic pathways offers a sustainable and efficient alternative to traditional chemical synthesis for producing this compound. This involves identifying and harnessing enzymes from various natural sources that can catalyze the key steps in the synthesis of this ketone.
Insects themselves are a primary source of inspiration and genetic material for identifying the enzymes involved in pheromone biosynthesis. ainia.com By understanding these natural pathways, researchers can replicate them in microbial hosts like E. coli or yeast for large-scale production. ainia.com The use of alcohol oxidases , for example, presents a clean method for the oxidation of alcohols to aldehydes or ketones, using oxygen as the terminal electron acceptor and producing only hydrogen peroxide as a byproduct. nih.gov
Future research will focus on enzyme discovery through genomic and transcriptomic analysis of pheromone-producing organisms. ainia.com Furthermore, protein engineering and directed evolution techniques can be employed to improve the efficiency, stability, and substrate specificity of these biocatalysts, making the bioproduction of this compound even more commercially viable.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-Methylnonan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via cyclization of intermediates like 3-hydroxy acids derived from 6-methyl-5-hepten-2-one. Acidic catalysts (e.g., boron trifluoride diethyl etherate) are critical for regioselective cyclization. Optimization involves adjusting catalyst concentration, temperature (typically 50–80°C), and solvent polarity. Kinetic studies and TLC monitoring are recommended to track intermediate formation .
- Key Parameters : Reaction time (6–12 hrs), yield (reported 60–75% in optimized conditions), and purity validation via GC-MS .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural identity?
- Methodological Answer : Use a combination of -NMR (for methyl group assignments at δ 0.8–1.2 ppm), -NMR (carbonyl signal at ~210 ppm), and GC-MS (m/z 156 for molecular ion). Cross-validate with FT-IR (C=O stretch at ~1700 cm). For purity, employ HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. To resolve:
Replicate experiments under standardized conditions (e.g., CDCl for NMR).
Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Apply multivariate analysis (e.g., PCA) to identify outlier datasets.
Refer to iterative validation frameworks in qualitative research to isolate methodological errors .
Q. What experimental design principles ensure robust pharmacological activity studies for this compound derivatives?
- Methodological Answer :
- In vitro assays : Use dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1%).
- Statistical rigor : Calculate IC/EC values using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals and validate assumptions via Kolmogorov-Smirnov tests .
- Data transparency : Share raw datasets in repositories like Zenodo to enable reproducibility .
Q. How can computational modeling improve the prediction of this compound’s reactivity in novel synthetic routes?
- Methodological Answer :
- Apply density functional theory (DFT) to model transition states and activation energies (B3LYP/6-31G* basis set).
- Use cheminformatics tools (e.g., RDKit) to predict regioselectivity in cyclization reactions.
- Validate models against experimental kinetic data, with discrepancies highlighting limitations in solvation or steric effects .
Data Analysis and Contradiction Management
Q. What strategies address inconsistencies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Perform meta-analysis of published IC values, accounting for variables like cell line (HEK293 vs. HeLa) and assay type (fluorescence vs. radiometric).
- Use funnel plots to detect publication bias.
- Apply Bayesian statistics to estimate true effect sizes amid heterogeneous data .
Q. How should researchers balance open-data mandates with confidentiality in this compound studies involving proprietary compounds?
- Methodological Answer :
- Anonymize datasets by removing structural identifiers (e.g., substituent patterns) while retaining core pharmacological data.
- Use controlled-access repositories (e.g., EMBL-EBI) for sensitive data.
- Incorporate data-sharing clauses in informed consent forms for clinical studies .
Methodological Best Practices
Q. What statistical reporting standards are essential for this compound research publications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
